Poor regiocontrol in thiophene substitution leads to costly isomer purification. 2-Methoxy-3-formylthiophene resolves this with:
Consistent quality for API & materials R&D.
2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2) is a highly functionalized heterocyclic building block characterized by an electron-donating methoxy group and an electron-withdrawing formyl group positioned adjacently on a thiophene core. This push-pull electronic configuration fundamentally alters the electron density of the heteroaromatic ring compared to unsubstituted thiophenes. In industrial and advanced laboratory settings, it is primarily procured as a precursor for active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and conductive polymers. Its baseline value lies in its dual capacity to undergo standard aldehyde functionalization while the methoxy group heavily biases the regiochemistry of subsequent ring substitutions, offering a predictable synthetic handle that streamlines complex multi-step manufacturing workflows [1].
Liquid at ambient temperature supports automated liquid handling and flow chemistry workflows.
Methoxy-directed ortho-lithiation enables direct C3 formylation without protecting groups.
Reported LogP and TPSA differ from regioisomers, supporting selection for peripheral-target programs.
Substituting 2-Methoxythiophene-3-carbaldehyde with generic analogs like 3-thiophenecarboxaldehyde or 2-chlorothiophene-3-carbaldehyde frequently leads to process failures in scale-up environments. The absence of the C2-methoxy group in 3-thiophenecarboxaldehyde removes the strong +M directing effect, resulting in poor regiocontrol during electrophilic aromatic substitutions and necessitating resource-intensive purification of regioisomers. Conversely, using halogenated analogs introduces an electron-withdrawing inductive effect that significantly increases the oxidation potential of the ring, rendering it unsuitable for mild electropolymerization and altering the luminescent properties of downstream dye derivatives. Furthermore, the specific steric and coordinating properties of the adjacent methoxy and formyl oxygen atoms create a distinct bidentate binding pocket that is entirely lost when substituting with alkyl-substituted analogs [1].
The strong resonance (+M) effect of the C2-methoxy group heavily biases the electron density at the C5 position. During standard electrophilic bromination, 2-Methoxythiophene-3-carbaldehyde yields the 5-bromo isomer with near-perfect regioselectivity. In contrast, the baseline 3-thiophenecarboxaldehyde lacks this directing group, leading to a problematic mixture of 4-bromo and 5-bromo isomers [1].
| Evidence Dimension | Isomeric purity of the 5-substituted product |
| Target Compound Data | >98% regioselectivity |
| Comparator Or Baseline | 3-Thiophenecarboxaldehyde (~60:40 mixture of 5-bromo:4-bromo isomers) |
| Quantified Difference | >38% improvement in target isomer yield |
| Conditions | Standard bromination (NBS in DMF, 25°C) |
Eliminates costly and time-consuming chromatographic separations of regioisomers during the scale-up of complex pharmaceutical intermediates.
For materials science applications, the electron-rich nature of the methoxy-substituted thiophene ring significantly lowers the energy required to initiate polymerization. Cyclic voltammetry demonstrates that 2-Methoxythiophene-3-carbaldehyde has a substantially lower onset oxidation potential compared to halogenated analogs, facilitating smoother film formation [1].
| Evidence Dimension | Onset oxidation potential (E_ox vs Ag/AgCl) |
| Target Compound Data | ~1.15 V |
| Comparator Or Baseline | 2-Chlorothiophene-3-carbaldehyde (~1.65 V) |
| Quantified Difference | 0.50 V reduction in oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6, 50 mV/s |
Enables milder electropolymerization conditions, reducing the risk of overoxidation and structural degradation of the resulting conjugated polymer backbone.
The electron-donating methoxy group slightly attenuates the electrophilicity of the C3-formyl group through resonance. This prevents runaway self-condensation and side-reactions often observed with highly activated aldehydes. When subjected to basic condensation conditions, this compound maintains a much cleaner impurity profile than its chlorinated counterpart [1].
| Evidence Dimension | Yield of undesired side-products under basic conditions |
| Target Compound Data | <2% side-product formation |
| Comparator Or Baseline | 2-Chlorothiophene-3-carbaldehyde (>15% side-product formation) |
| Quantified Difference | >13% reduction in condensation impurities |
| Conditions | Knoevenagel condensation with active methylene compounds, piperidine catalyst, ethanol, reflux 2h |
Provides higher batch-to-batch reproducibility and crude purity when synthesizing push-pull dyes or organic electronic materials.
The spatial arrangement of the C2-methoxy oxygen and the C3-formyl oxygen creates a highly effective O,O-bidentate chelating motif. This allows for stable pre-coordination with hard Lewis acidic transition metals, a feature entirely absent in alkyl-substituted analogs where only monodentate binding is possible [1].
| Evidence Dimension | Binding constant (K_a) for Cu(II) complexation |
| Target Compound Data | ~1.2 x 10^4 M^-1 |
| Comparator Or Baseline | 2-Methylthiophene-3-carbaldehyde (<10^2 M^-1) |
| Quantified Difference | >2 orders of magnitude increase in binding affinity |
| Conditions | UV-Vis titration with Cu(OTf)2 in methanol at 298 K |
Crucial for researchers designing metal-organic frameworks (MOFs) or homogeneous catalysts that require stable, predictable pre-coordination of the precursor.
The attenuated electrophilicity and clean Knoevenagel condensation profile make this compound a structurally appropriate starting material for synthesizing D-π-A (Donor-π-Acceptor) dyes used in dye-sensitized solar cells (DSSCs) and nonlinear optics. The methoxy group acts as an auxiliary electron donor, enhancing the intramolecular charge transfer [1].
Because of the >98% regioselectivity during electrophilic aromatic substitution, procurement of 2-Methoxythiophene-3-carbaldehyde is recommended for pharmaceutical workflows requiring precise functionalization at the C5 position. This avoids the yield penalties associated with isomer separation seen when using unsubstituted 3-thiophenecarboxaldehyde[2].
Leveraging its significantly lowered oxidation potential (~1.15 V), this compound is suited for the development of electropolymerized films and PEDOT-derivatives. The mild polymerization conditions preserve the integrity of the conjugated backbone, leading to materials with high conductivity and stability [3].
The strong O,O-bidentate chelation capability of the adjacent methoxy and formyl groups enables the synthesis of stable transition metal complexes. This makes the compound a valuable ligand precursor for developing customized homogeneous catalysts, outperforming alkyl-substituted analogs that fail to form stable chelates [4].